molecular formula C11H12O3 B11771411 2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B11771411
M. Wt: 192.21 g/mol
InChI Key: ZNAHOTRZSNKLCL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and dehydrating agents.

Industrial Production Methods

Industrial production of benzofuran derivatives can involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition-metal catalysis is also prevalent in industrial settings to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the benzofuran ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2,5-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-6-3-8-5-7(2)14-10(8)9(4-6)11(12)13/h3-4,7H,5H2,1-2H3,(H,12,13)

InChI Key

ZNAHOTRZSNKLCL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)C)C(=O)O

Origin of Product

United States

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